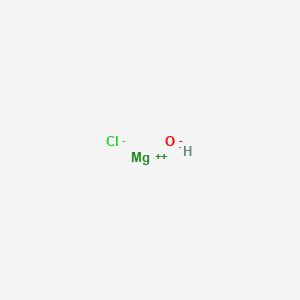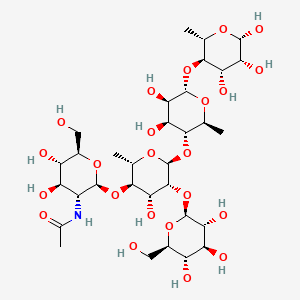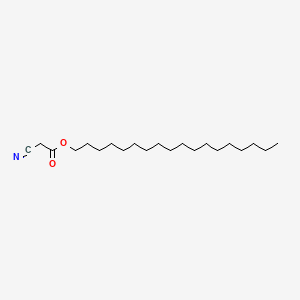
(3-Phenylpropoxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenylpropoxy)acetaldehyde is an organic compound with the molecular formula C11H14O2 It is characterized by the presence of a phenyl group attached to a propoxy chain, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Phenylpropoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanol with acetaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Another method involves the oxidation of 3-phenylpropyl alcohol using oxidizing agents such as chromium trioxide or potassium permanganate. This reaction requires careful control of the reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylpropoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Phenylpropanoic acid.
Reduction: 3-Phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Phenylpropoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying aldehyde reactivity and metabolism.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (3-Phenylpropoxy)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic oxidation to form reactive intermediates that may interact with cellular components. The aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylpropanoic acid
- 3-Phenylpropanol
- Benzaldehyde
Uniqueness
(3-Phenylpropoxy)acetaldehyde is unique due to its combination of a phenyl group, a propoxy chain, and an aldehyde group. This structure imparts distinct reactivity and properties compared to similar compounds. For example, while benzaldehyde contains a phenyl group and an aldehyde group, it lacks the propoxy chain, resulting in different chemical behavior and applications.
Properties
CAS No. |
84930-13-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3-phenylpropoxy)acetaldehyde |
InChI |
InChI=1S/C11H14O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2 |
InChI Key |
JDTAZEDVMRGLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



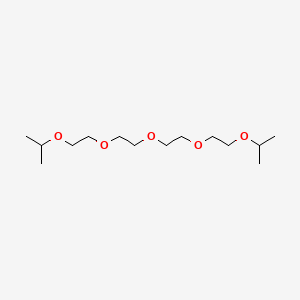
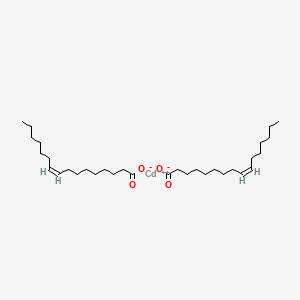
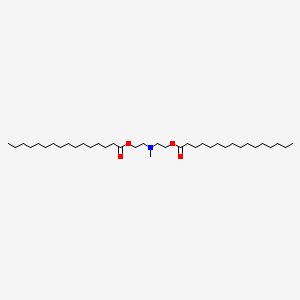
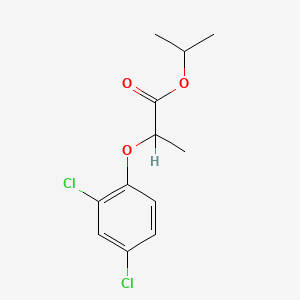
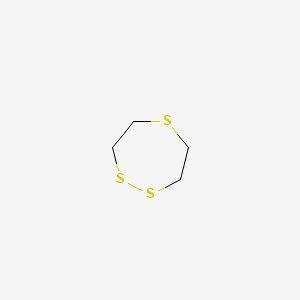
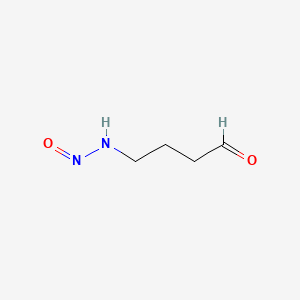


![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)

